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(1-Ethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B3021224
CAS No.: 389630-97-1
M. Wt: 125.17 g/mol
InChI Key: VBRQKQJNZFDLDO-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. mdpi.commdpi.com The unique structural and electronic properties of the pyrazole ring allow for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities. mdpi.commdpi.com These activities include anti-inflammatory, anticancer, antimicrobial, and antifungal properties, among others. mdpi.comnih.gov The presence of the pyrazole core in several commercially successful drugs underscores its therapeutic importance. mdpi.com

In organic synthesis, pyrazoles serve as versatile intermediates and ligands. Their synthesis is well-established, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.gov The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its steric and electronic properties, making it a valuable component in the design of catalysts and functional materials.

Positioning of (1-Ethyl-1H-pyrazol-5-yl)methanamine as a Fundamental Chemical Entity for Advanced Research

This compound, with the chemical formula C₆H₁₁N₃, represents a simple yet significant pyrazole derivative. uni.lu Its structure features an ethyl group at the N1 position of the pyrazole ring and a methanamine substituent at the C5 position. This particular arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

The primary amine group provides a reactive handle for a variety of chemical transformations, such as amidation, alkylation, and the formation of Schiff bases. These reactions can be employed to link the pyrazole core to other molecular fragments, enabling the construction of compounds with tailored properties for applications in drug discovery and materials science. The ethyl group at the N1 position influences the compound's solubility and steric profile, which can be crucial for its interaction with biological targets or its performance in catalytic systems.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that have been investigated for their biological potential. This suggests that this compound serves as a key intermediate in the synthesis of these larger, more functionalized compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
CAS Number 389630-97-1

Note: This data is compiled from publicly available chemical databases.

Overview of Academic Contributions to Pyrazole Amine Chemistry

The broader class of pyrazole amines, to which this compound belongs, has been the subject of considerable academic interest. Research has focused on the development of efficient synthetic routes to access these compounds and the exploration of their chemical reactivity. nih.gov The introduction of an amino or aminomethyl group onto the pyrazole scaffold has been shown to be a key strategy for modulating the biological activity of these heterocycles. mdpi.com

Academic studies have demonstrated that pyrazole amines can act as ligands for metal catalysts, with applications in various organic transformations. Furthermore, their ability to form hydrogen bonds and participate in other non-covalent interactions makes them attractive candidates for the design of supramolecular assemblies and functional materials. The synthesis of libraries of pyrazole amine derivatives continues to be an active area of research, driven by the quest for new therapeutic agents and innovative chemical technologies.

Table 2: Selected Research Areas in Pyrazole Amine Chemistry

Research AreaFocus
Synthetic Methodology Development of novel and efficient routes to pyrazole amines.
Medicinal Chemistry Design and synthesis of pyrazole amine derivatives with potential therapeutic applications.
Catalysis Use of pyrazole amines as ligands in homogeneous and heterogeneous catalysis.
Materials Science Incorporation of pyrazole amines into polymers and other materials to impart specific functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B3021224 (1-Ethyl-1H-pyrazol-5-yl)methanamine CAS No. 389630-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRQKQJNZFDLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-97-1
Record name (1-ethyl-1H-pyrazol-5-yl)methanamine
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Nomenclature and Advanced Structural Characterization of 1 Ethyl 1h Pyrazol 5 Yl Methanamine

Systematic Nomenclature and Structural Representation of (1-Ethyl-1H-pyrazol-5-yl)methanamine

This compound is an organic compound featuring a pyrazole (B372694) ring substituted at the N1 position with an ethyl group and at the C5 position with a methanamine group. The systematic name precisely defines the connectivity of these functional groups. The "1H" in the name indicates the position of the single hydrogen atom on a nitrogen in the parent pyrazole ring, which is subsequently replaced by the ethyl group at the N1 position. The methanamine substituent is located at the 5-position of the five-membered ring.

The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C6H11N3 uni.lu
CAS Number 1004194-30-2 guidechem.com
Canonical SMILES CCN1C(=CC=N1)CN uni.lu
InChI InChI=1S/C6H11N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5,7H2,1H3 uni.lu
Molecular Weight 125.17 g/mol

The two-dimensional representation illustrates a five-membered pyrazole ring with two adjacent nitrogen atoms. An ethyl group (-CH2CH3) is attached to one nitrogen (N1), and a methanamine group (-CH2NH2) is attached to the carbon atom (C5) adjacent to it.

In-depth Analysis of the Pyrazole Heterocyclic Ring System in the Context of this compound

The core of this compound is the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov Pyrazole is classified as an aromatic system, adhering to Hückel's rule with a planar ring and 6 π-electrons delocalized across it. This aromaticity imparts significant thermodynamic stability to the ring.

The substitution pattern on the pyrazole ring in this specific molecule influences its electronic properties.

N1-Ethyl Group : The ethyl group attached to the N1 position is an alkyl group, which acts as a weak electron-donating group through an inductive effect (+I). This effect slightly increases the electron density within the pyrazole ring.

The electron-rich nature of the pyrazole ring generally makes it resistant to electrophilic substitution compared to other aromatic systems like benzene, though it readily undergoes other types of reactions. The specific placement of the ethyl group at N1 and the methanamine at C5 directs the reactivity and determines the steric environment around the heterocyclic core.

Stereochemical Considerations and Conformational Analysis of the Methanamine Moiety

From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereocenters. The molecule has a plane of symmetry if the substituents are oriented appropriately.

The conformational flexibility of the molecule is primarily associated with the methanamine side chain. Free rotation can occur around two key single bonds:

The C5—C(methylene) bond between the pyrazole ring and the methylene (B1212753) group.

The C(methylene)—N bond of the methanamine group.

Rotation around these bonds allows the methanamine group to adopt various spatial orientations relative to the plane of the pyrazole ring. The preferred conformation will be the one that minimizes steric hindrance between the amine group and the N1-ethyl group. Computational modeling would be required to determine the precise rotational energy barriers and the most stable conformer. The bond lengths and angles are expected to conform to standard values for sp²-hybridized atoms in the aromatic ring and sp³-hybridized atoms in the ethyl and methanamine substituents.

ParameterTypical ValueDescription
C-C (ring) ~1.38 ÅBond length within the pyrazole ring.
C-N (ring) ~1.35 ÅBond length within the pyrazole ring.
N-N (ring) ~1.34 ÅBond length within the pyrazole ring.
C5-C(side chain) ~1.51 ÅSingle bond between sp² ring carbon and sp³ side-chain carbon.
C-N (side chain) ~1.47 ÅSingle bond between sp³ carbon and sp³ nitrogen.
Ring Angles ~108°Internal angles of the five-membered ring.
C-C-N Angle ~109.5°Angle in the sp³ hybridized side chain.

Comprehensive Examination of Tautomerism in 5-Substituted Pyrazolylmethanamine Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. numberanalytics.com For pyrazole-containing systems, two primary types of tautomerism are typically considered: annular prototropic tautomerism and side-chain tautomerism.

Investigation of Annular Prototropic Tautomerism within the Pyrazole Core

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. nih.gov It involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. numberanalytics.com This equilibrium results in two distinct tautomeric forms, for example, 3-substituted-1H-pyrazole and 5-substituted-1H-pyrazole, which can have different chemical and physical properties. nih.govresearchgate.net The position of this equilibrium is influenced by factors such as the nature of substituents, solvent, and temperature. nih.govrsc.org

However, in the case of This compound , annular prototropic tautomerism is not possible . The presence of a non-labile ethyl group on the N1 nitrogen atom "locks" the structure into a single tautomeric form. Since there is no proton attached to either N1 or N2 that can migrate, the dynamic equilibrium associated with annular tautomerism is absent in this specific compound.

Analysis of Potential Side-Chain Tautomerism involving the Amine Group

Side-chain tautomerism involves the participation of a substituent in the tautomeric equilibrium. For this compound, a potential side-chain tautomerism would be an amino-imino equilibrium. This would involve the migration of a proton from the amine group to a ring atom, creating an exocyclic double bond.

The imino tautomer would have the structure of (1-Ethyl-1,5-dihydro-1H-pyrazol-5-ylidene)methanamine. The formation of this tautomer would require the following changes:

A proton shift from the -NH2 group to the C4 position of the ring.

The formation of a C=N double bond between the side-chain carbon and nitrogen.

The formation of an exocyclic C=C double bond between C5 and the side-chain carbon.

Crucially, this structural rearrangement would result in the loss of aromaticity of the pyrazole ring, which is a highly energetically unfavorable process. The stability conferred by the delocalized 6 π-electron system of the aromatic pyrazole ring is significant. Therefore, the energetic barrier to form the non-aromatic imino tautomer is very high. As a result, the equilibrium lies overwhelmingly in favor of the aromatic amine form. While amino-imino tautomerism can be observed in some heterocyclic systems, it is not a significant phenomenon for this compound due to the prohibitive energetic cost of disrupting the aromatic core. researchgate.net

Mechanistic Insights into the Chemical Reactivity and Transformations of 1 Ethyl 1h Pyrazol 5 Yl Methanamine

Reactivity Profile of the Pyrazole (B372694) Heterocycle in (1-Ethyl-1H-pyrazol-5-yl)methanamine

The pyrazole ring is an aromatic heterocycle, and its reactivity in this compound is influenced by the presence of two nitrogen atoms and the substituents on the ring. The ethyl group at the N1 position and the methanamine group at the C5 position electronically and sterically influence the outcomes of chemical transformations.

Studies on Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the ring. In the case of this compound, the N-ethyl group and the C5-methanamine substituent play crucial roles. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is electronically favored. beilstein-archives.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation with reagents like N-halosuccinimides (NBS, NCS, NIS) is a well-established method for introducing halogen atoms onto the pyrazole ring. beilstein-archives.orgresearchgate.net A plausible mechanism for halogenation involves the activation of the halogenating agent, followed by the nucleophilic attack of the pyrazole ring's pi-electrons to form a sigma complex, which then loses a proton to restore aromaticity.

Electrophilic Substitution ReactionReagentTypical ConditionsExpected Major Product
BrominationN-Bromosuccinimide (NBS)Acetonitrile (B52724), Room Temperature4-Bromo-(1-ethyl-1H-pyrazol-5-yl)methanamine
ChlorinationN-Chlorosuccinimide (NCS)Dichloromethane, Reflux4-Chloro-(1-ethyl-1H-pyrazol-5-yl)methanamine
NitrationHNO₃/H₂SO₄0 °C to Room Temperature4-Nitro-(1-ethyl-1H-pyrazol-5-yl)methanamine
SulfonationFuming H₂SO₄Elevated TemperatureThis compound-4-sulfonic acid

This table presents illustrative examples of expected reactions based on the general reactivity of pyrazole derivatives.

Exploration of Catalytic Hydrogenation and Other Reduction Pathways

The pyrazole ring is relatively resistant to reduction due to its aromatic character. However, under forcing conditions, catalytic hydrogenation can lead to the saturation of the ring, yielding pyrazolidine (B1218672) derivatives. Common catalysts for such transformations include platinum, palladium, or rhodium on a carbon support, often requiring high pressures and temperatures.

Alternatively, chemical reduction methods can be employed. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the pyrazole ring, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can, under certain conditions, reduce the double bonds within the ring, particularly in activated systems. imperfectpharmacy.shopic.ac.uk However, LiAlH₄ is more commonly used to reduce functional groups appended to the ring. youtube.commasterorganicchemistry.com A patented process describes a catalytic hydrogenation method for preparing pyrazoles from hydrazone substituted α,β-unsaturated carbonyl compounds, highlighting the use of hydrogen gas with a hydrogenation catalyst in the presence of an acid. google.com

Reduction MethodReagent/CatalystTypical ConditionsExpected Product
Catalytic HydrogenationH₂, Pd/CHigh Pressure, Elevated Temperature(1-Ethylpyrazolidin-5-yl)methanamine
Chemical ReductionLiAlH₄Anhydrous THF, RefluxPotential for partial or full ring reduction, though functional group reduction is more likely.

This table provides hypothetical reduction scenarios for the pyrazole ring based on established chemical principles.

Detailed Analysis of the Primary Amine Group's Reactivity

The primary amine group (-CH₂NH₂) attached to the C5 position of the pyrazole ring is a key site of reactivity in this compound. Its lone pair of electrons makes it a potent nucleophile and a base, enabling a variety of chemical transformations.

Alkylation and Acylation Reactions for Amine Derivatization

Alkylation: The primary amine can be readily alkylated by reacting with alkyl halides through a nucleophilic substitution reaction. fiveable.mewikipedia.org This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. chemguide.co.uklibretexts.org The reaction mechanism is typically Sₙ2, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Acylation: Acylation of the primary amine with acid chlorides or acid anhydrides is a common method for forming amides. orgoreview.comncert.nic.in This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride or carboxylate) to yield the amide. docbrown.infolibretexts.orgchemguide.co.ukchemistrystudent.com This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in

Derivatization ReactionReagentProduct Type
N-MethylationMethyl iodide (CH₃I)Secondary Amine
N-EthylationEthyl bromide (CH₃CH₂Br)Secondary Amine
N-AcetylationAcetyl chloride (CH₃COCl)N-Substituted Amide
N-BenzoylationBenzoyl chloride (C₆H₅COCl)N-Substituted Amide
N-AcetylationAcetic anhydride (B1165640) ((CH₃CO)₂O)N-Substituted Amide

This table illustrates common derivatization reactions of the primary amine group.

Condensation Reactions with Carbonyl Compounds Leading to Imine Formation

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. youtube.comlibretexts.orglumenlearning.com Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.comlibretexts.org

Carbonyl CompoundProduct
BenzaldehydeN-((1-Ethyl-1H-pyrazol-5-yl)methyl)benzenecarboximidamide
AcetoneN-((1-Ethyl-1H-pyrazol-5-yl)methyl)propan-2-imine
CyclohexanoneN-((1-Ethyl-1H-pyrazol-5-yl)methyl)cyclohexanimine

This table provides examples of imines formed from the reaction of this compound with various carbonyl compounds.

Nucleophilic Reactivity in Various Organic Transformations

The primary amine group in this compound serves as a versatile nucleophile in a range of organic transformations beyond those already mentioned. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. The lone pair of electrons on the nitrogen atom can also act as a nucleophile in ring-opening reactions of epoxides. Furthermore, the amine can be used in the synthesis of various heterocyclic systems, where it acts as a nitrogen source. The nucleophilicity of the amine is a fundamental aspect of its chemical character, enabling the formation of new carbon-nitrogen bonds, which is a cornerstone of many synthetic strategies. libretexts.org

Oxidative Chemistry of this compound

The oxidative chemistry of pyrazole derivatives, including this compound, is a field of significant interest due to its relevance in metabolic pathways and synthetic transformations. The pyrazole ring itself is generally stable towards oxidative cleavage, especially when compared to other five-membered heterocycles like isoazoles. hyphadiscovery.com However, the substituents on the ring and the exocyclic aminomethyl group are susceptible to various oxidative reactions.

One of the key oxidative transformations for pyrazol-5-amines is the formation of azo compounds. Studies on related pyrazol-5-amines have shown that they can undergo oxidative dehydrogenative coupling to selectively form azo-bridged dimers. For instance, the oxidation of 1-ethyl-1H-pyrazol-5-amine can lead to the formation of (E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene. nih.gov This type of reaction is typically mediated by a catalyst system, such as copper iodide (CuI) in the presence of an oxidizing agent like aqueous tert-butyl hydroperoxide (TBHP). nih.gov The primary amine functionality of this compound is also a potential site for oxidation, which could lead to imines or further oxidation products depending on the reaction conditions.

Another significant oxidative pathway involves the ring itself, often through metabolic processes mediated by enzymes like cytochrome P450, specifically CYP2E1. hyphadiscovery.comnih.gov While the pyrazole ring is relatively resistant to cleavage, oxidation can still occur. hyphadiscovery.com For N-substituted pyrazoles, N-dealkylation is a possible metabolic route. hyphadiscovery.com Furthermore, the pyrazole ring can undergo electrooxidative C-H functionalization, such as halogenation, in the presence of halides. nih.gov This process involves the initial oxidation of the halide ion, which then reacts with the pyrazole ring. nih.gov

In more aggressive chemical oxidations, the pyrazole ring system can be modified. For example, pyrazole derivatives can be oxidized by reagents like potassium permanganate (B83412) to yield pyrazole carboxylic acids. researchgate.net Under certain conditions, oxidative ring-opening of 1H-pyrazol-5-amines can occur, leading to the formation of 3-diazenylacrylonitrile derivatives, a transformation that proceeds under mild, transition-metal-free conditions. researchgate.net

Oxidative Reaction Type Reagents/Conditions Major Products Reference
Dehydrogenative CouplingCuI, 1,10-phenanthroline, aq. TBHP, CH₂Cl₂(E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene nih.gov
Ring Oxidation (General)Potassium Permanganate (KMnO₄)Pyrazole carboxylic acids researchgate.net
Oxidative Ring-OpeningIodosobenzene (PhIO)3-Diazenylacrylonitrile derivatives researchgate.net
Electrooxidative C-H HalogenationAnodic oxidation in the presence of Hal⁻Halogenated pyrazoles nih.gov
Metabolic N-dealkylationCytochrome P450 enzymes (e.g., CYP2E1)N-dealkylated pyrazoles hyphadiscovery.com

Reactivity and Stability Considerations under Acidic and Basic Conditions

The reactivity and stability of this compound under acidic and basic conditions are governed by the properties of the pyrazole ring and the aminomethyl substituent. The pyrazole ring contains two nitrogen atoms: the N1 nitrogen is non-basic due to the involvement of its lone pair in the aromatic system, while the N2 nitrogen is basic (pKa of pyrazole is ~2.5) and can be protonated by strong acids. pharmaguideline.compharmablock.com

Under Acidic Conditions: The methanamine side chain is a primary amine and is expected to be significantly more basic than the pyrazole N2 atom. Therefore, in acidic media, the exocyclic amino group will be readily protonated to form an ammonium salt. The N2 atom of the pyrazole ring can also be protonated, particularly in strongly acidic solutions. pharmablock.com This protonation can increase the compound's solubility in aqueous acidic solutions. While the pyrazole ring is generally stable to hydrolysis, extreme acidic conditions combined with heat can potentially lead to degradation, although this is not a facile process. researchgate.netnih.gov

Condition Reactive Site Expected Transformation/Interaction Reference
Acidic (e.g., HCl)Methanamine nitrogen, Pyrazole N2Protonation to form ammonium/pyrazolium salts pharmablock.com
Strong Base (e.g., NaH)Pyrazole C3-HDeprotonation, potential for ring-opening pharmaguideline.com
Moderate Base (e.g., NaOH)Generally stableUsed in synthesis of related pyrazoles chemicalbook.com

Investigation of Incompatible Chemical Species and Decomposition Pathways

The chemical incompatibility and decomposition pathways of this compound are dictated by the reactive functional groups present in the molecule.

Incompatible Chemical Species: Based on its structure, this compound would be considered incompatible with several classes of chemicals:

Strong Oxidizing Agents: As discussed in the oxidative chemistry section, reagents like potassium permanganate, nitric acid, and peroxides can react with the pyrazole ring or the side chain, leading to oxidation and potential decomposition. researchgate.net

Strong Acids: While forming salts, highly corrosive acids could lead to degradation over time, especially at elevated temperatures. pharmablock.com

Strong Bases: Strong bases can induce structural rearrangements or ring-opening, making them incompatible for long-term storage. pharmaguideline.com

Electrophiles: The N2 atom of the pyrazole ring and the exocyclic amine are nucleophilic and will react with electrophiles such as alkyl halides and acid chlorides. pharmaguideline.com

Decomposition Pathways: Thermal decomposition is a primary pathway for the breakdown of heterocyclic compounds. Studies on nitrated pyrazoles, which are high-energy materials, provide insight into the potential thermal decomposition mechanisms of the pyrazole ring. mdpi.comresearchgate.net Although this compound is not an energetic material, its pyrazole core could follow similar fragmentation patterns under sufficient thermal stress.

The thermal decomposition of pyrazole-based compounds often initiates with the cleavage of the weakest bonds. acs.org For many nitrogen-rich heterocycles, the decomposition process is complex and can involve radical mechanisms. mdpi.com Key decomposition pathways may include:

Side-chain cleavage: The C-C and C-N bonds of the ethyl and methanamine substituents may break.

Ring rupture: At higher temperatures, the pyrazole ring itself can fragment. Studies on the pyrolysis of similar heterocycles show the evolution of small gaseous molecules. mdpi.com

The decomposition of related heterocyclic compounds in inert atmospheres has been shown to produce volatiles such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO₂). mdpi.com In an oxidizing atmosphere, nitrogen oxides (NOx) would also be expected products. mdpi.com The thermal stability of pyrazole derivatives can be quite high, with decomposition often beginning at temperatures above 250 °C. mdpi.comnih.gov

Decomposition Type Conditions Potential Volatile Products Reference
Thermal (Inert Atmosphere)High Temperature (>250 °C)NH₃, HCN, CO, CO₂, N₂ mdpi.commdpi.com
Thermal (Oxidizing Atmosphere)High Temperature (>250 °C)NH₃, HCN, CO, CO₂, N₂, H₂O, NOx mdpi.com

Advanced Spectroscopic and Analytical Techniques for 1 Ethyl 1h Pyrazol 5 Yl Methanamine Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as (1-Ethyl-1H-pyrazol-5-yl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. ipb.pt

High-resolution ¹H NMR spectroscopy allows for the identification and analysis of all non-equivalent protons in a molecule. The spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the pyrazole (B372694) ring protons, and the aminomethyl protons.

The ethyl group (-CH₂CH₃) attached to the pyrazole nitrogen would present as a quartet for the methylene (B1212753) protons (H-1') and a triplet for the methyl protons (H-2'). The pyrazole ring itself has two aromatic protons (H-3 and H-4), which would appear as doublets due to coupling with each other. The aminomethyl group (-CH₂NH₂) protons would likely appear as a singlet, and the amine protons (-NH₂) often present as a broad singlet whose chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical chemical shifts for similar structural motifs. ipb.ptresearchgate.net

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2'~1.4Triplet3H-N-CH₂CH₃
H-1'~4.1Quartet2H-N-CH₂ CH₃
H-6~3.9Singlet2H-CH₂ NH₂
H-4~6.2Doublet1HPyrazole CH
H-3~7.4Doublet1HPyrazole CH
-NH₂Variable (broad)Singlet2H-CH₂NH₂

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of six signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule (two from the ethyl group, three from the pyrazole ring, and one from the aminomethyl group). The chemical shifts of these signals are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shifts for N-substituted pyrazoles. ipb.ptresearchgate.net

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-2'~15-N-CH₂C H₃
C-1'~45-N-C H₂CH₃
C-6~38-C H₂NH₂
C-4~105Pyrazole C -4
C-3~139Pyrazole C -3
C-5~142Pyrazole C -5

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for confirming the connectivity and assembling the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the ethyl group's methylene quartet and methyl triplet, confirming their connectivity. It would also show a correlation between the two pyrazole ring protons (H-3 and H-4), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~45 ppm, assigning them as the N-CH₂ group.

A correlation from the ethyl methylene protons (H-1') to the pyrazole ring carbons (C-5 and C-3), confirming the attachment of the ethyl group to the nitrogen.

A correlation from the aminomethyl protons (H-6) to the pyrazole ring carbon C-5, confirming the position of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm the regiochemistry, for example, by observing a spatial correlation between the ethyl methylene protons (H-1') and the pyrazole ring proton at the 3-position (H-3).

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₆H₁₁N₃, HRMS is used to confirm this composition. uni.lu

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₁N₃
Monoisotopic Mass (Calculated)125.09530 Da
Ion Species (e.g., [M+H]⁺)C₆H₁₂N₃⁺
Exact Mass of Ion (Calculated)126.10257 Da
Measured Mass (Hypothetical)126.10251 Da
Mass Error (Hypothetical)< 5 ppm

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and basic compounds like this compound. The basic amine group and pyrazole nitrogens are readily protonated in the ESI source, typically forming a prominent pseudomolecular ion, [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu The analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further corroborate the structure by identifying characteristic neutral losses or fragment ions.

Table 4: Predicted ESI-MS Adducts for this compound uni.lu

AdductFormulaCalculated m/z
[M+H]⁺C₆H₁₂N₃⁺126.10258
[M+Na]⁺C₆H₁₁N₃Na⁺148.08452
[M+K]⁺C₆H₁₁N₃K⁺164.05846

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the chemical bonds.

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the pyrazole ring, the ethyl group, and the primary amine. The N-H stretching vibrations of the primary amine group (–NH₂) are anticipated to appear as a pair of medium-intensity bands in the region of 3400-3250 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrazole ring would be observed between 3100 and 2850 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations within the pyrazole ring are expected to produce characteristic absorption bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the aminomethyl group and the pyrazole ring would likely be found in the 1350-1000 cm⁻¹ range.

A detailed analysis of the FTIR spectrum allows for the confirmation of the compound's functional groups, providing crucial evidence for its successful synthesis and purity.

Table 1: Hypothetical FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3350 Medium N-H asymmetric stretching (amine)
~3280 Medium N-H symmetric stretching (amine)
~3100 Weak C-H stretching (pyrazole ring)
~2970 Medium C-H asymmetric stretching (ethyl CH₃)
~2930 Medium C-H asymmetric stretching (ethyl CH₂)
~2870 Medium C-H symmetric stretching (ethyl CH₃)
~1590 Medium-Strong C=N stretching (pyrazole ring)
~1510 Medium C=C stretching (pyrazole ring)
~1460 Medium CH₂ scissoring (ethyl)
~1380 Medium CH₃ symmetric bending (ethyl)

Note: This table is illustrative and represents expected values based on the analysis of similar pyrazole-containing compounds. Actual experimental values may vary.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is critical for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric composition.

For this compound, with a molecular formula of C₆H₁₁N₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound. Any significant deviation between the experimental and calculated values may indicate the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Analysis Data for this compound (C₆H₁₁N₃)

Element Theoretical (%) Experimental (%)
Carbon (C) 57.57 Data not available
Hydrogen (H) 8.86 Data not available

Note: Experimental data is not available in the reviewed literature. The table is presented to illustrate the expected format and the importance of this analytical technique.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The ability to grow a suitable single crystal of this compound would allow for its definitive structural characterization.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this data, a detailed crystallographic model can be generated, which includes parameters such as the crystal system, space group, and unit cell dimensions. This information provides invaluable insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. Although a crystal structure for the parent compound has not been reported in the searched literature, analysis of related pyrazole derivatives provides an indication of the expected structural features. nepjol.inforesearchgate.net

Table 3: Illustrative Single Crystal X-ray Diffraction Data Parameters

Parameter Value
Empirical Formula C₆H₁₁N₃
Formula Weight 125.17 g/mol
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Specific data for this compound is not available in the public domain.

Theoretical and Computational Chemistry Studies of 1 Ethyl 1h Pyrazol 5 Yl Methanamine

Application of Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic and Geometric Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and geometric properties of molecules. DFT is often favored for its balance of computational cost and accuracy, while ab initio methods, though more computationally intensive, can provide highly accurate results. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. For a flexible molecule like (1-Ethyl-1H-pyrazol-5-yl)methanamine, which has rotatable bonds in its ethyl and methanamine substituents, multiple local energy minima, or conformers, may exist.

An exhaustive conformational search is necessary to identify the global minimum energy structure, which represents the most populated conformation of the molecule. This involves systematically rotating the flexible dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the different conformers are then calculated to determine their thermodynamic stability.

Illustrative Data Table: Optimized Geometric Parameters of a Hypothetical Global Minimum Conformer of this compound

ParameterBond/AngleValue
Bond Lengths (Å)
N1-N21.35
N1-C51.38
C3-C41.40
C4-C51.39
C5-C6 (methylene)1.51
C6-N3 (amine)1.47
N1-C7 (ethyl)1.48
C7-C8 (ethyl)1.54
Bond Angles (°)
N2-N1-C5108.0
N1-C5-C4109.0
C3-C4-C5106.0
N1-C5-C6125.0
C4-C5-C6126.0
Dihedral Angles (°)
C4-C5-C6-N375.0
N2-N1-C7-C8178.0

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap 7.7

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hybridization, and bonding interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a measure of hyperconjugative interactions that contribute to the stability of the molecule. acadpubl.eu

For this compound, NBO analysis would reveal the nature of the bonds within the pyrazole (B372694) ring, the ethyl group, and the methanamine substituent. It would also highlight important intramolecular interactions, such as hyperconjugation between the lone pair of the amine nitrogen and adjacent anti-bonding orbitals.

Illustrative Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N2π(N1-C5)5.2
LP(1) N3σ(C5-C6)3.8
σ(C7-C8)σ*(N1-C7)2.5

E(2) represents the stabilization energy of the hyperconjugative interaction. LP denotes a lone pair. Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions represent negative potential and are associated with lone pairs and π-systems, indicating sites susceptible to electrophilic attack. Blue regions represent positive potential, typically around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, suggesting these are the primary sites for interaction with electrophiles. Positive potential would be expected around the amine hydrogens and the hydrogens of the ethyl group.

Computational Prediction of Spectroscopic Parameters for Validation

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the experimental spectra. d-nb.info

Theoretical NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculations are typically performed on the optimized geometry of the molecule. It is important to consider the solvent effects in these calculations, as they can significantly influence the chemical shifts.

For this compound, predicted ¹H and ¹³C NMR spectra would help in the assignment of the experimental signals to specific atoms in the molecule. Discrepancies between the predicted and experimental spectra can point to conformational changes or specific solvent-solute interactions that were not accounted for in the computational model.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (δ)AtomPredicted ¹³C Chemical Shift (δ)
H37.5C3138.0
H46.2C4105.0
H6 (CH₂)3.9C5145.0
H7 (CH₂)4.1C640.0
H8 (CH₃)1.4C745.0
NH₂1.8C815.0

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. Chemical shifts are typically referenced to a standard like TMS.

Simulation of Vibrational Spectra and Comparison with Experimental Data

The theoretical investigation of the vibrational spectra of this compound, while not extensively documented for this specific molecule, can be reliably approached using established computational methods that have been successfully applied to a wide array of pyrazole derivatives. Density Functional Theory (DFT) is a cornerstone of such studies, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and effective combination for optimizing molecular geometry and predicting vibrational frequencies. eurasianjournals.combohrium.comresearchgate.net

The process begins with the in silico construction of the this compound molecule. This is followed by a geometry optimization calculation to find the most stable three-dimensional arrangement of its atoms, which corresponds to a minimum on the potential energy surface. nih.gov Once the optimized structure is obtained, frequency calculations are performed. These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. nih.gov

The simulated vibrational frequencies can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov For a comprehensive analysis, the Potential Energy Distribution (PED) is often calculated. PED analysis helps in assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the pyrazole ring, the ethyl group, and the methanamine substituent. researchgate.net For instance, in related pyrazole compounds, characteristic bands for N-H stretching, C-H stretching of the aromatic ring and aliphatic chains, C=N and C=C stretching of the pyrazole ring, and various bending and deformation modes are identified and assigned. nih.gov

It is a standard practice to apply a scaling factor to the computed frequencies to better align them with experimental results, correcting for anharmonicity and other systematic errors inherent in the theoretical model. researchgate.net Studies on similar pyrazole derivatives have demonstrated a strong correlation between scaled DFT-calculated vibrational spectra and experimental FT-IR and Raman spectra, validating the accuracy of the computational approach. researchgate.netnih.gov Such a comparative analysis would be invaluable for confirming the molecular structure of this compound and for a deeper understanding of its intramolecular dynamics.

Computational Modeling of Tautomeric Equilibria and Proton Transfer Dynamics

The pyrazole ring is susceptible to tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the ring. This process is of fundamental importance as different tautomers can exhibit distinct chemical and physical properties. Computational modeling provides powerful tools to investigate the tautomeric equilibria and the dynamics of proton transfer in this compound.

Theoretical studies on substituted pyrazoles have employed DFT and Møller–Plesset (MP2) methods with basis sets like 6-311++G(d,p) to explore these phenomena. ias.ac.innih.gov The relative stability of the possible tautomers of this compound can be determined by comparing their calculated Gibbs free energies in the gas phase and in different solvents, often modeled using the Polarizable Continuum Model (PCM). nih.gov

The dynamics of proton transfer can be elucidated by locating the transition state structure that connects the tautomers. The activation energy for the proton transfer is then calculated as the energy difference between the transition state and the reactant. ias.ac.in For pyrazole derivatives, direct intramolecular proton transfer generally has a high activation barrier. researchgate.net

However, the presence of solvent molecules, particularly protic solvents like water, can significantly lower this barrier by acting as a proton shuttle. nih.govnih.gov Computational models can include one or more explicit water molecules to simulate this solvent-assisted proton transfer mechanism. ias.ac.innih.gov Studies on similar systems have shown that the activation energy is substantially reduced when a water molecule facilitates the proton transfer between the nitrogen atoms of the pyrazole ring. nih.govnih.gov The inclusion of a second water molecule can further decrease the barrier, though the effect is often less pronounced than the first. nih.govresearchgate.net

Furthermore, the electronic nature of the substituents on the pyrazole ring can influence the tautomeric equilibrium. nih.govresearchgate.net For this compound, the electron-donating nature of the ethyl and methanamine groups would be a key factor in determining the relative stability of its tautomeric forms. A thorough computational investigation would provide quantitative insights into the tautomeric preferences and the kinetics of proton transfer, which are crucial for understanding its reactivity and potential intermolecular interactions.

Prediction of Collision Cross Section (CCS) Values for Gas-Phase Structural Characterization

For this compound, predicted CCS values have been calculated using computational methods and are available in public databases. These predictions are typically generated using machine learning models or other theoretical approaches that correlate molecular structure with CCS values. mdpi.com The predicted CCS values for various adducts of this compound are presented in the table below.

Adductm/zPredicted CCS (Ų)
[M+H]+126.10258124.9
[M+Na]+148.08452133.6
[M-H]-124.08802125.7
[M+NH4]+143.12912146.0
[M+K]+164.05846132.2
[M+H-H2O]+108.09256117.9
[M+HCOO]-170.09350149.0
[M+CH3COO]-184.10915173.0

These predicted values serve as a valuable reference for the identification of this compound in complex mixtures using IM-MS. By comparing the experimentally measured drift time (which is related to the CCS) with these predicted values, a higher degree of confidence in the compound's identification can be achieved. The accuracy of such predictions depends on the computational model used and the diversity of the training dataset for machine learning-based approaches. mdpi.com The availability of predicted CCS data is a significant asset for the analytical characterization of this compound in the gas phase.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility, intermolecular interactions, and solvent effects of this compound. nih.govresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. eurasianjournals.com The simulation then proceeds in a series of small time steps, tracking the positions and velocities of all atoms.

For this compound, MD simulations could be used to:

Explore Conformational Space: The ethyl and methanamine side chains can rotate, leading to different conformers. MD simulations can map the accessible conformations and determine their relative populations. researchgate.net

Analyze Solvation Shell Structure: The simulations can reveal how solvent molecules, such as water, are organized around the solute molecule. This includes identifying key hydrogen bonding interactions between the amine and pyrazole nitrogen atoms with the solvent. researchgate.net

Investigate Intermolecular Interactions: If simulating a system with multiple molecules, MD can be used to study aggregation behavior or the formation of dimers and larger clusters.

Applications of 1 Ethyl 1h Pyrazol 5 Yl Methanamine in Advanced Chemical Synthesis and Research

Role as a Versatile Building Block in Complex Organic Synthesis

(1-Ethyl-1H-pyrazol-5-yl)methanamine serves as a highly useful building block in organic synthesis due to its distinct reactive sites. The primary amine of the methanamine substituent is a potent nucleophile, readily participating in a wide array of chemical transformations. These include N-acylation, N-alkylation, reductive amination, and condensation reactions.

The pyrazole (B372694) ring itself offers additional avenues for functionalization. The pyridine-like nitrogen atom at the N2 position can act as a base or a coordination site for metals. chim.it The carbon atom at the 4-position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation or nitration, allowing for further structural diversification. This dual reactivity of the amine group and the pyrazole core allows chemists to construct complex molecular architectures from a relatively simple starting material. The N1-ethyl group also influences the compound's physical properties, such as solubility and steric hindrance, which can be fine-tuned in derivative synthesis.

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.gov In the case of this compound, its synthesis would likely involve a precursor such as 1-ethyl-1H-pyrazole-5-carbonitrile, followed by reduction of the nitrile group to the primary amine.

Table 1: Representative Reactions of the Aminomethyl Group

Reaction Type Reagents Product Type
N-Acylation Acyl chloride, Base Amide
N-Alkylation Alkyl halide, Base Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing agent Secondary/Tertiary Amine
Schiff Base Formation Aldehyde/Ketone Imine

Utilization in the Construction of Novel Heterocyclic and Polycyclic Ring Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The aminomethyl group can react with a suitable dielectrophile in cyclocondensation reactions to form new rings fused to the pyrazole core. For example, reaction with β-ketoesters or malonic esters can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Similarly, reactions with other appropriate precursors can yield pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. chim.it

The synthesis of such fused systems is a significant area of research in medicinal chemistry, as these scaffolds are often found in compounds with therapeutic potential. The ability to construct these complex ring systems from this compound highlights its importance as a strategic starting material. researchgate.net

Exploration of this compound as a Ligand in Coordination Chemistry

Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry. researchgate.netresearchgate.net this compound is a prime candidate for forming metal complexes due to the presence of two potential donor sites: the pyridine-like N2 atom of the pyrazole ring and the nitrogen atom of the aminomethyl group. These two nitrogen atoms can act in concert to form a stable five-membered chelate ring with a metal ion, functioning as a bidentate N,N-donor ligand.

The coordination chemistry of pyrazole-based ligands is extensive, forming complexes with a wide variety of transition metals, lanthanides, and main group elements. nih.govnih.gov These complexes have found applications in catalysis, materials science, and as models for bioinorganic systems. The specific steric and electronic properties conferred by the N1-ethyl group in this compound can influence the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net

Table 2: Potential Coordination Modes and Metal Complexes

Ligand Donor Atoms Potential Metal Ions Resulting Complex Geometry (Example)
N (pyrazole), N (amine) Cu(II), Zn(II), Pd(II), Fe(II) Square planar, Tetrahedral, Octahedral
N (pyrazole) (monodentate) Ag(I), Ru(II) Linear, Octahedral

Integration into Combinatorial Chemistry and Automated Synthesis for Compound Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as libraries. nih.gov this compound is an ideal building block for such endeavors. Its primary amine function serves as a convenient handle for attachment to a solid-phase resin or for derivatization in solution-phase parallel synthesis.

Once attached to a support, the pyrazole ring can be further modified, or a diverse set of reagents can be reacted with the amine to generate a library of amides, sulfonamides, or secondary/tertiary amines. Chemical suppliers like Enamine offer a vast array of building blocks, including pyrazole derivatives, specifically for the purpose of generating compound libraries for high-throughput screening. enamine.net The defined structure and reactivity of this compound make it well-suited for automated synthesis platforms, facilitating the efficient production of novel chemical entities for biological evaluation.

Precursor in the Development of Functional Materials and Dyes

The pyrazole nucleus is a key component in a variety of organic dyes. Specifically, 5-aminopyrazole derivatives are well-known precursors to azo dyes. nih.gov The aminomethyl group of this compound, while not directly attached to the ring, can be part of a larger chromophoric system. More commonly, related 5-amino-1-ethyl-1H-pyrazole derivatives would be used, where the amino group is first converted into a diazonium salt. This salt is then reacted with a coupling component, such as an activated aromatic ring (e.g., a phenol (B47542) or aniline (B41778) derivative), to form a brightly colored azo compound. researchgate.net

These pyrazole-based azo dyes have applications in various industries, including textiles and paints, and are valued for their lightfastness and vibrant colors. nih.gov The specific substituents on both the pyrazole ring and the coupling partner can be varied to fine-tune the color and properties of the final dye.

Synthesis of Chemically Modified Pyrazole Derivatives with Tailored Properties

This compound is a versatile platform for the synthesis of a multitude of pyrazole derivatives with tailored properties for various applications. nih.govnih.gov The reactivity of both the aminomethyl side chain and the pyrazole ring allows for systematic structural modifications.

Key synthetic transformations include:

Side-Chain Modification: The primary amine can be transformed into a wide range of functional groups. For instance, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. It can also be a key component in the synthesis of more complex side chains via multi-step reaction sequences. nih.gov

Ring Functionalization: The C4 position of the pyrazole ring is readily halogenated (e.g., using N-bromosuccinimide). The resulting 4-halo-pyrazole can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents, dramatically increasing molecular complexity.

This ability to selectively modify different parts of the molecule allows researchers to conduct structure-activity relationship (SAR) studies, optimizing the compound for a specific biological target or material property.

Future Research Directions and Emerging Opportunities for 1 Ethyl 1h Pyrazol 5 Yl Methanamine

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways. nih.govresearchgate.netbenthamdirect.com Future research into the synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanamine will undoubtedly prioritize the development of more efficient and environmentally benign methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. benthamdirect.com

Emerging opportunities lie in the exploration of catalytic systems that offer high atom economy and selectivity. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to minimize environmental impact. Microwave-assisted and ultrasound-assisted organic synthesis are energy-efficient techniques that could significantly reduce reaction times and improve yields. benthamdirect.comnih.gov Furthermore, the use of greener solvents, such as water or bio-based solvents, and solvent-free reaction conditions are key areas for development. benthamdirect.comnih.gov The overarching goal is to create synthetic routes that are not only high-yielding but also inherently safer and more sustainable.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalysis Higher efficiency, selectivity, and atom economy.Development of novel catalysts (e.g., earth-abundant metals, organocatalysts), and optimization of catalytic cycles.
Energy-Efficient Methods Reduced reaction times and energy consumption.Application of microwave and ultrasound irradiation to the synthesis of this compound.
Green Solvents Reduced environmental impact and improved safety.Investigation of water, supercritical fluids, and biodegradable solvents as reaction media.
Flow Chemistry Enhanced control, safety, and scalability.Development of continuous flow processes for the multi-step synthesis of the target compound.

Discovery of Novel Chemical Transformations and Reactions

The reactivity of the this compound scaffold is ripe for exploration. The presence of the primary amine and the pyrazole (B372694) ring with its distinct electronic properties offers multiple sites for chemical modification. Future research should aim to uncover novel chemical transformations that can expand the chemical space accessible from this starting material.

This could involve the development of novel C-H activation and functionalization reactions on the pyrazole ring, allowing for the introduction of a wide range of substituents. Additionally, the primary amine group serves as a handle for a plethora of derivatization reactions, including the formation of amides, sulfonamides, and ureas, which are prevalent in medicinally active compounds. The exploration of multicomponent reactions involving this compound could also lead to the rapid and efficient synthesis of complex molecular architectures.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The nitrogen atoms of the pyrazole ring and the primary amine group make this compound an excellent candidate for applications in supramolecular chemistry. These functional groups can participate in hydrogen bonding and coordination with metal ions, enabling the formation of well-defined, self-assembled structures.

Future research could focus on the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers using this compound as a ligand. These materials have potential applications in gas storage, catalysis, and sensing. Furthermore, the self-assembly of this compound derivatives into higher-order structures, such as gels or liquid crystals, could be investigated for applications in materials science and drug delivery.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and improving yields. The application of advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy, can provide real-time insights into the formation of intermediates and transition states.

By monitoring reaction kinetics and identifying key reactive species, researchers can develop more robust and efficient synthetic protocols. These mechanistic studies are also invaluable for understanding the underlying principles that govern the reactivity of this pyrazole derivative, which can guide the discovery of new reactions.

Harnessing Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can be employed for a variety of purposes. ML models can be trained on existing data to predict the biological activity or material properties of novel derivatives, thereby accelerating the discovery of new drug candidates or functional materials.

AI algorithms can also be used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. This predictive power can significantly reduce the number of experiments required, saving time and resources. As more data on the synthesis and properties of pyrazole derivatives become available, the accuracy and utility of these computational models will continue to grow.

Expanding its Utility in Green Chemistry Applications

Beyond the development of sustainable synthetic routes, this compound and its derivatives have the potential to be utilized in various green chemistry applications. For instance, they could be investigated as biodegradable ligands for catalysis or as components of environmentally friendly corrosion inhibitors.

The development of pyrazole-based ionic liquids is another promising avenue. These compounds could serve as green solvents or catalysts in a variety of chemical processes. By exploring these and other applications, the utility of this compound can be expanded in a manner that aligns with the principles of sustainability and environmental responsibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Ethyl-1H-pyrazol-5-yl)methanamine, and how can regioselectivity challenges in pyrazole ring formation be addressed?

  • Methodology : The synthesis typically involves alkylation of pyrazole precursors. For example, n-BuLi in THF at −78 °C can deprotonate the pyrazole, followed by reaction with ethylating agents like ethyl bromide. NaCNBH3 in AcOH/MeOH is effective for reductive amination to introduce the methanamine group . Regioselectivity is controlled by steric and electronic factors; substituents at the 1-position (ethyl) direct electrophilic attacks to the 5-position due to decreased steric hindrance .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1H NMR shows characteristic peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and methanamine (δ 2.8–3.2 ppm, singlet). 13C^{13}C NMR confirms the pyrazole ring carbons (δ 140–150 ppm) .
  • IR : N-H stretching (3300–3500 cm1^{-1}) and pyrazole ring vibrations (1500–1600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 139 (C6 _6H11 _{11}N3_3) with fragmentation patterns reflecting ethyl and amine groups .

Q. What are the common side reactions during alkylation of pyrazole amines, and how can they be mitigated?

  • Methodology : Over-alkylation at the pyrazole nitrogen or amine group is a key issue. Using mild alkylating agents (e.g., ethyl iodide instead of stronger electrophiles) and controlled reaction temperatures (0–5°C) minimizes this. Purification via column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Advanced Research Questions

Q. How does the 1-ethyl group influence the compound’s reactivity in nucleophilic substitutions compared to methyl or phenyl substituents?

  • Methodology : The ethyl group enhances steric bulk, reducing reactivity at the 1-position but increasing electrophilicity at the 5-position. Computational studies (DFT) show lower activation energy for substitutions at the 5-position compared to 1-methyl analogs. Experimental data from kinetic studies using UV-Vis or 1H^1H NMR tracking support this .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodology :

  • DFT : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Screens against protein targets (e.g., androgen receptors) using AutoDock Vina. Substituent variations (e.g., replacing ethyl with bulkier groups) improve binding affinity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What challenges arise in crystallographic refinement of this compound derivatives using SHELXL?

  • Methodology : Twinning and disorder in the ethyl or amine groups complicate refinement. Strategies include:

  • Using TWINLAW to model twinning.
  • Applying ISOR/SADI restraints to manage thermal motion .
  • High-resolution data (<1.0 Å) improves model accuracy .

Q. How can contradictory solubility/stability data under varying pH conditions be resolved?

  • Methodology :

  • Controlled Studies : Measure solubility in buffered solutions (pH 2–12) via UV-Vis spectroscopy.
  • Stability Assays : HPLC tracking of degradation products at 25°C/40°C.
  • Contradictions : Discrepancies often arise from impurities; recrystallization (ethanol/water) ensures purity .

Q. What strategies optimize SAR studies for substituent variations on the pyrazole ring?

  • Methodology :

  • Library Design : Synthesize analogs with substituents at positions 1 (alkyl/aryl) and 5 (amine derivatives).
  • Bioactivity Screening : Test against targets (e.g., glucokinase) using in vitro assays (e.g., glucose uptake in hepatocytes) .
  • Data Analysis : QSAR models correlate substituent properties (logP, steric bulk) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-pyrazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.